molecular formula C27H24BrN3O5 B11545297 N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide

N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide

Cat. No.: B11545297
M. Wt: 550.4 g/mol
InChI Key: PMNOEDMNIDHMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: Formation of the isoindole ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Typical reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromoethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[4-(2-CHLOROETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
  • **N-{1-[4-(2-FLUOROETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoethyl group allows for unique substitution reactions, while the nitro group provides opportunities for reduction and further functionalization.

Properties

Molecular Formula

C27H24BrN3O5

Molecular Weight

550.4 g/mol

IUPAC Name

N-[1-[4-(2-bromoethyl)phenyl]ethyl]-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C27H24BrN3O5/c1-17(20-10-6-18(7-11-20)14-15-28)29-25(32)24(16-19-8-12-21(13-9-19)31(35)36)30-26(33)22-4-2-3-5-23(22)27(30)34/h2-13,17,24H,14-16H2,1H3,(H,29,32)

InChI Key

PMNOEDMNIDHMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCBr)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.